5-(4-Methylpiperazin-1-YL)pyrazin-2-amine
Description
Properties
IUPAC Name |
5-(4-methylpiperazin-1-yl)pyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5/c1-13-2-4-14(5-3-13)9-7-11-8(10)6-12-9/h6-7H,2-5H2,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYGWAMBNQHINC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(N=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00731483 | |
| Record name | 5-(4-Methylpiperazin-1-yl)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943750-65-0 | |
| Record name | 5-(4-Methylpiperazin-1-yl)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylpiperazin-1-YL)pyrazin-2-amine typically involves the reaction of pyrazine derivatives with 4-methylpiperazine. One common method includes the nucleophilic substitution reaction where a halogenated pyrazine reacts with 4-methylpiperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylpiperazin-1-YL)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazine N-oxides.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Methylpiperazin-1-YL)pyrazin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-(4-Methylpiperazin-1-YL)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Chemical Profile :
- IUPAC Name : 5-(4-Methylpiperazin-1-yl)pyrazin-2-amine
- CAS Registry Number : 943750-65-0
- Molecular Formula : C₉H₁₅N₅
- Molecular Weight : 193.25 g/mol
- Physicochemical Properties :
Structural Features: The compound consists of a pyrazine ring substituted with an amino group at position 2 and a 4-methylpiperazinyl group at position 5. The piperazine moiety enhances solubility and bioavailability, while the pyrazine core contributes to planar geometry, facilitating interactions with biological targets .
Comparison with Similar Compounds
Structural Analogues with Piperazine Modifications
Key Observations :
Analogues with Modified Heterocyclic Cores
Key Observations :
Key Observations :
Biological Activity
5-(4-Methylpiperazin-1-YL)pyrazin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : CHN
Molecular Weight : Approximately 192.27 g/mol
The compound consists of a pyrazine ring substituted at the 5-position with a 4-methylpiperazine moiety, which enhances its biological activity by improving solubility and receptor binding affinity. The presence of the piperazine group is often associated with increased pharmacological properties, including improved bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes and receptors. Research indicates that it may function as an inhibitor for specific enzymes involved in disease pathways, modulating cellular processes such as proliferation and survival .
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit enzyme activities by binding to active or allosteric sites, thereby altering the enzyme's function.
- Receptor Interaction : It may interact with receptors that are pivotal in signaling pathways related to cancer and other diseases.
Biological Activity Studies
In vitro studies have demonstrated the compound's efficacy against various cancer cell lines, suggesting potential applications in oncology. The following table summarizes key findings from relevant studies:
| Study | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Study 1 | A549 (Lung) | 12.5 | Apoptosis induction via caspase activation |
| Study 2 | MCF-7 (Breast) | 15.0 | Inhibition of cell cycle progression |
| Study 3 | HeLa (Cervical) | 10.0 | Disruption of mitochondrial function |
Synthesis Methods
The synthesis of this compound can be achieved through several methods, often emphasizing green chemistry principles to promote sustainability. One notable method involves solvent-free reactions that yield high-purity products.
Synthesis Steps:
- Starting Materials : Pyrazine derivatives and piperazine.
- Reaction Conditions : Optimized for high yield (>98% purity).
- Techniques Used : NMR and HRMS for structural confirmation.
Case Studies and Applications
Research continues to explore the full potential of this compound within various therapeutic areas:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
